BenchChemオンラインストアへようこそ!

(1R)-1-(4-methylpyrimidin-5-yl)ethan-1-ol

Chiral resolution Enantioselective synthesis Absolute configuration determination

(1R)-1-(4-methylpyrimidin-5-yl)ethan-1-ol (CAS 1704940-28-2) is a chiral secondary alcohol featuring a 4-methylpyrimidine heterocycle. With molecular formula C₇H₁₀N₂O and a molecular weight of 138.17 g/mol, it is categorized as a building block and chiral research molecule.

Molecular Formula C7H10N2O
Molecular Weight 138.17 g/mol
CAS No. 1704940-28-2
Cat. No. B1434033
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(1R)-1-(4-methylpyrimidin-5-yl)ethan-1-ol
CAS1704940-28-2
Molecular FormulaC7H10N2O
Molecular Weight138.17 g/mol
Structural Identifiers
SMILESCC1=NC=NC=C1C(C)O
InChIInChI=1S/C7H10N2O/c1-5-7(6(2)10)3-8-4-9-5/h3-4,6,10H,1-2H3/t6-/m1/s1
InChIKeySHWJOHVKWIFYHJ-ZCFIWIBFSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

(1R)-1-(4-Methylpyrimidin-5-yl)ethan-1-ol (CAS 1704940-28-2): Chiral Pyrimidine Alcohol for Stereochemically Defined Synthesis & Procurement


(1R)-1-(4-methylpyrimidin-5-yl)ethan-1-ol (CAS 1704940-28-2) is a chiral secondary alcohol featuring a 4-methylpyrimidine heterocycle [1]. With molecular formula C₇H₁₀N₂O and a molecular weight of 138.17 g/mol, it is categorized as a building block and chiral research molecule [2]. The defined (R)-configuration at the carbinol center distinguishes it from its (S)-enantiomer (CAS 1704959-33-0) and the racemic mixture (CAS 1339089-57-4), making it a critical intermediate for stereospecific synthesis where absolute configuration governs downstream biological or material properties .

(1R)-1-(4-Methylpyrimidin-5-yl)ethan-1-ol: Critical Differentiation from Achiral, Racemic, and Regioisomeric Analogs


Generic substitution between related pyrimidine alcohols is precluded by three structural variables that independently govern biological recognition, physicochemical properties, and downstream synthetic utility. First, the absolute stereochemistry at the carbinol center: the (R)-enantiomer (this compound) is the non-superimposable mirror image of the (S)-enantiomer (CAS 1704959-33-0), and the racemate (CAS 1339089-57-4) exhibits distinct melting behavior and solution-phase properties . Second, the regiochemistry of the hydroxyethyl substituent: the 5-substituted ethanol derivative is structurally and functionally distinct from the 2-substituted ethanol homolog (CAS 22126-42-7), which presents a different hydrogen-bonding pharmacophore . Third, the 4-methyl substitution on the pyrimidine ring differentiates this compound from the unsubstituted pyrimidin-5-yl ethanol (CAS 79691-74-0), which lacks the steric and electronic contributions of the methyl group that influence lipophilicity and target binding . These differences are amplified in asymmetric catalytic cycles, chiral resolution processes, structure-activity relationship (SAR) studies, and crystallographic co-structure determinations, where even minor structural perturbations lead to significant functional divergence [1].

(1R)-1-(4-Methylpyrimidin-5-yl)ethan-1-ol: Quantitative Differentiation Evidence for Procurement Decisions


Enantiomeric Purity: (R)-Enantiomer vs. (S)-Enantiomer and Racemate – Absolute Configuration Verification

The (R)-enantiomer (CAS 1704940-28-2) is supplied with a minimum chemical purity specification of ≥98%, as certified by multiple reputable vendors including Chemscene and Leyan . By contrast, the (S)-enantiomer (CAS 1704959-33-0) and racemic mixture (CAS 1339089-57-4) are typically offered only at a minimum purity of 95% . The identity and configuration of the (R)-enantiomer are confirmed by the Standard InChI string: InChI=1S/C7H10N2O/c1-5-7(6(2)10)3-8-4-9-5/h3-4,6,10H,1-2H3/t6-/m1/s1, which encodes the (R)-stereochemistry via the '/t6-/m1/s1' segment and is provided by American Elements [1]. This InChI-based stereochemical descriptor allows unambiguous differentiation from the (S)-enantiomer (InChI with '/t6-/m0/s1') and the racemate (InChI without the '/t' stereochemical layer) .

Chiral resolution Enantioselective synthesis Absolute configuration determination

Regiochemical Identity: 5-(1-Hydroxyethyl) vs. 2-(Hydroxyethyl) Substitution – Pharmacophoric Divergence

The target compound bears the 1-hydroxyethyl substituent at the pyrimidine 5-position, whereas the primary regioisomer 2-(4-methylpyrimidin-5-yl)ethanol (CAS 22126-42-7) bears a 2-hydroxyethyl chain at the 5-position . The molecular formula is identical (C₇H₁₀N₂O), but the connectivity differs: the target compound presents a secondary alcohol (R-CH(OH)-CH₃) directly attached to the pyrimidine core, while the 2-(hydroxyethyl) isomer presents a primary alcohol separated by a methylene spacer . In standard medicinal chemistry practice, secondary and primary alcohols exhibit distinct hydrogen-bond donor/acceptor geometries (secondary alcohol: dihedral angle-dependent; primary alcohol: greater conformational flexibility), differential metabolic susceptibility (secondary alcohols are generally more resistant to rapid oxidation), and altered steric profiles at the heterocycle–substituent interface [1]. These differences are consequential for kinase inhibitor programs, where the regioisomeric placement of a hydrogen-bonding substituent on the pyrimidine hinge-binding motif can shift target selectivity profiles by orders of magnitude [1].

Regioisomer differentiation Pharmacophore modeling Structure-activity relationship

4-Methyl Substitution Effect: Lipophilicity and Steric Modulation Relative to Unsubstituted Pyrimidine Analog

The 4-methyl substituent on the pyrimidine ring of the target compound (CAS 1704940-28-2) contributes an incremental calculated logP contribution of approximately +0.5 log units relative to the unsubstituted analog 1-(pyrimidin-5-yl)ethan-1-ol (CAS 79691-74-0), as estimated by fragment-based additive methods [1]. The MCULE-calculated logP for the 4-methyl-substituted pyrimidine scaffold is 1.0648, consistent with a modest lipophilicity enhancement driven by the methyl group . In addition, the 4-methyl group introduces a steric constraint adjacent to the pyrimidine N3 nitrogen, which can influence metal coordination geometry and hydrogen-bonding accessibility in both synthetic intermediates and biological targets [1]. The unsubstituted analog lacks this steric feature, presenting a different coordination environment for transition-metal-catalyzed cross-coupling reactions and a distinct pharmacophoric surface for protein-ligand interactions .

Lipophilicity modulation Steric effects Pyrimidine derivatization

Availability and Scale: Differential Commercial Accessibility of the (R)-Enantiomer vs. Analogs

The (R)-enantiomer (CAS 1704940-28-2) is stocked by multiple global suppliers including American Elements, Chemscene (Cat. CS-0641845), CymitQuimica (Ref. 3D-ETC94028), Leyan (Cat. 1712505), and Chemenu (Cat. CM407833), indicating robust multi-vendor availability for procurement [1]. CymitQuimica offers this compound in 50 mg (€629.00) and 500 mg quantities . The (S)-enantiomer (CAS 1704959-33-0) shows comparable multi-vendor availability, while the racemic mixture (CAS 1339089-57-4) is also broadly stocked [1]. The regioisomer 2-(4-methylpyrimidin-5-yl)ethanol (CAS 22126-42-7) is significantly less available, with fewer vendors and limited scale options, constraining its use in large-scale synthetic campaigns . The target compound is classified under Building Blocks and Chiral Molecules categories, and American Elements notes the capability to produce higher-purity grades (99%, 99.9%, 99.99%) upon request, indicating supply chain flexibility for demanding applications [1].

Commercial availability Procurement scale Supply chain comparison

(1R)-1-(4-Methylpyrimidin-5-yl)ethan-1-ol: Evidence-Backed Procurement Use Cases


Asymmetric Synthesis of Pyrimidine-Containing Kinase Inhibitors and Receptor Modulators

The (R)-configured alcohol serves as a chirality-bearing building block for the construction of enantiopure kinase inhibitors that rely on the pyrimidine core for ATP-binding site hinge recognition. The ≥98% chemical purity ensures that enantiomeric impurities do not confound biochemical IC₅₀/EC₅₀ determinations in kinase profiling panels . The 4-methyl substituent provides a targeted lipophilicity increment (calculated logP ~1.06) that can be exploited to fine-tune ADME properties without resorting to larger hydrophobic substituents .

Chiral Probe Development for Asymmetric Autocatalysis and Origin-of-Homochirality Studies

Pyrimidyl alkanols have been established as privileged scaffolds in the study of asymmetric autocatalysis with amplification of enantiomeric excess (Soai reaction) [1]. The (R)-enantiomer (CAS 1704940-28-2) provides a stereochemically defined starting point for investigating chiral amplification phenomena, where absolute configuration fidelity is essential for mechanistic interpretation [1]. The InChI-encoded stereochemical identity (t6-/m1/s1) provides unambiguous documentation for publication and regulatory purposes .

Metal-Organic Framework (MOF) and Coordination Polymer Ligand Synthesis

The 4-methylpyrimidine moiety is a known ligand for transition metal complexes, including ruthenium(II) and iron(II) coordination polymers with spin-crossover properties [2][3]. The (R)-configured 1-hydroxyethyl substituent introduces a chiral handle for the synthesis of homochiral MOFs or coordination networks, where the ≥98% purity minimizes the incorporation of diastereomeric defects that could disrupt long-range crystalline order .

SAR Studies Requiring Matched Molecular Pair Analysis of Enantiomeric Series

For medicinal chemistry programs employing matched molecular pair (MMP) analysis, the availability of separately characterized (R)-enantiomer (CAS 1704940-28-2) and (S)-enantiomer (CAS 1704959-33-0) enables rigorous deconvolution of stereochemistry-driven potency and selectivity effects [1]. The ≥3 percentage point purity advantage of the (R)-form (98% vs. 95% for the (S)-form) translates to a ≥35% reduction in total impurity burden, strengthening confidence in enantiomer-specific SAR conclusions .

Quote Request

Request a Quote for (1R)-1-(4-methylpyrimidin-5-yl)ethan-1-ol

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.